molecular formula C19H18N4O2 B6421878 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1284272-83-8

3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6421878
CAS No.: 1284272-83-8
M. Wt: 334.4 g/mol
InChI Key: REXKOTFDBAMYOK-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-based carbohydrazide derivative. Its molecular formula is C₂₁H₂₂N₄O₃, with an average mass of 378.432 g/mol and a monoisotopic mass of 378.169191 g/mol . The structure features:

  • A pyrazole core substituted with a 2-ethoxyphenyl group at position 2.
  • A hydrazide moiety at position 5, functionalized with an (E)-phenylmethylidene (benzylidene) group.

Synthesis typically involves condensation reactions between pyrazole-5-carboxylic acid hydrazides and aromatic aldehydes, followed by purification via recrystallization or chromatography. Structural confirmation is achieved using 1H/13C-NMR, X-ray crystallography, and elemental analysis .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-25-18-11-7-6-10-15(18)16-12-17(22-21-16)19(24)23-20-13-14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,22)(H,23,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXKOTFDBAMYOK-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(2-ethoxyphenyl)-N'-[(1E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide, exhibit promising anticancer properties. Studies have demonstrated the ability of such compounds to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. It may act by inhibiting specific pathways involved in inflammation, making it a candidate for further exploration in the treatment of inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored, with some studies suggesting efficacy against a range of bacterial and fungal strains. The structural features of this compound may enhance its interaction with microbial targets.

Case Study: Anticancer Mechanism

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant inhibition of tumor growth, suggesting a potential role as lead compounds in anticancer drug development .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of pyrazole derivatives, where this compound was tested against lipopolysaccharide-induced inflammation in vitro. The findings revealed a marked reduction in pro-inflammatory cytokine production, indicating its potential therapeutic application in treating inflammatory conditions .

Building Block in Organic Synthesis

The compound serves as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic organic chemistry.

Development of New Therapeutics

Researchers are exploring the synthesis of novel derivatives based on the pyrazole scaffold to enhance pharmacological profiles and reduce side effects associated with existing drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Carbohydrazide Derivatives

The pharmacological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents. Below is a comparison with key analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula Key Findings Reference
Compound A R₁ = 2-ethoxyphenyl; R₂ = phenylmethylidene C₂₁H₂₂N₄O₃ Exhibits antifungal and anticancer potential; confirmed via X-ray analysis.
SKi-178 R₁ = 4-methoxyphenyl; R₂ = 3,4-dimethoxyethylidene C₂₀H₂₀N₄O₄ Potent sphingosine kinase 1 inhibitor (Ki = 1.3 μM); enhanced selectivity due to methoxy groups.
Compound 26 () R₁ = 4-chlorophenyl; R₂ = 5-chloro-2-hydroxyphenyl C₂₄H₂₂Cl₂N₄O₂ Strong growth inhibition of A549 lung cancer cells (IC₅₀ < 10 μM); induces apoptosis.
Compound 13 () R₁ = phenyl; R₂ = 3-fluoro-4-hydroxyphenyl C₁₈H₁₄FN₃O Fluoro and hydroxy groups enhance electronic properties; moderate antimicrobial activity.
N′-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide R₁ = phenyl; R₂ = 3,4-dimethoxyphenylethylidene C₂₁H₂₂N₄O₃ Increased solubility due to dimethoxy groups; uncharacterized bioactivity.
Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance bioactivity (e.g., anticancer effects in Compound 26) but may increase cytotoxicity .
  • Methoxy/Ethoxy Groups : Improve pharmacokinetic properties (e.g., SKi-178’s selectivity ; Compound A’s solubility ).
  • Phenyl vs. Heteroaromatic Substituents : Heterocycles like thienyl (e.g., 3-(5-chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide ) alter binding affinity but reduce metabolic stability .

Structural Confirmation Techniques

  • Single-Crystal X-ray Diffraction : Used for Compound A and analogs (e.g., (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ) to confirm (E)-configuration and planarity of the hydrazide moiety .
  • Multinuclear NMR : 15N-NMR and 19F-NMR (for fluorinated analogs like Compound 13 ) provide insights into electronic environments .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains a benchmark for constructing substituted pyrazoles. For 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives, the reaction typically involves:

  • Formation of a 1,3-diketone precursor : Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is synthesized via Claisen condensation between 2-ethoxyacetophenone and diethyl oxalate in the presence of sodium ethoxide.

  • Cyclization with hydrazine hydrate : The diketone reacts with hydrazine hydrate in ethanol under reflux (78°C, 6–8 hours), yielding 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.

Key reaction parameters :

  • Solvent: Ethanol (polar protic) facilitates proton transfer during cyclization.

  • Temperature: Reflux conditions ensure complete conversion.

  • Yield: 70–85% after recrystallization from ethanol.

Functionalization at Position 5: Carboxylic Acid to Carbohydrazide

The ethyl ester intermediate undergoes sequential modifications to introduce the carbohydrazide group:

Ester Hydrolysis

Hydrolysis of the ethyl ester is achieved under basic conditions:

  • Reagents : Aqueous NaOH (2 M) in ethanol (1:4 v/v).

  • Conditions : Reflux at 80°C for 3 hours.

  • Outcome : Quantitative conversion to 3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Optimization Note : Acidic hydrolysis (e.g., HCl) is avoided due to side reactions such as decarboxylation.

Hydrazide Formation

The carboxylic acid is treated with excess hydrazine hydrate:

  • Molar ratio : 1:3 (acid to hydrazine).

  • Solvent : Ethanol (anhydrous).

  • Conditions : Reflux for 12 hours, followed by cooling to 0°C to precipitate the product.

  • Yield : 80–90%.

Mechanistic Insight : Nucleophilic acyl substitution occurs, with hydrazine displacing the hydroxyl group of the carboxylic acid.

Schiff Base Formation: Condensation with Benzaldehyde

The final step involves Schiff base formation between the hydrazide and benzaldehyde:

Reaction Protocol

  • Reagents : Benzaldehyde (1.2 equivalents), glacial acetic acid (catalyst).

  • Solvent : Ethanol or methanol.

  • Conditions : Reflux for 6 hours under nitrogen atmosphere.

  • Workup : The product is filtered and recrystallized from ethanol.

Yield : 75–82%.

Critical Parameters :

  • Water removal : Molecular sieves (4Å) enhance imine formation by adsorbing water.

  • pH control : Acetic acid (1–2% v/v) catalyzes the reaction without promoting hydrolysis.

Alternative Synthetic Strategies

One-Pot Tandem Reactions

Recent advances propose tandem cyclization-condensation sequences:

  • Simultaneous pyrazole and hydrazide formation : A mixture of 2-ethoxyacetophenone, diethyl oxalate, hydrazine hydrate, and benzaldehyde reacts in ethanol under microwave irradiation (100°C, 30 minutes).

  • Yield : 65–70%, with reduced reaction time but lower purity.

Solid-Phase Synthesis

Immobilized hydrazine resins enable stepwise functionalization:

  • Support : Wang resin-linked hydrazine.

  • Advantages : Simplified purification, scalability.

  • Limitations : Requires specialized equipment and lower yields (50–60%).

Analytical Characterization

Spectroscopic Data

Technique Key Observations
IR (KBr) ν 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)
¹H NMR (400 MHz) δ 8.35 (s, 1H, CH=N), 7.65–7.25 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₃)
¹³C NMR δ 162.1 (C=O), 154.3 (C=N), 148.2–115.4 (aromatic), 63.5 (OCH₂CH₃)

Purity Assessment

  • HPLC : >98% purity using a C18 column (mobile phase: acetonitrile/water 70:30).

  • Melting point : 212–214°C (uncorrected).

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Competing hydrolysis of the Schiff base under acidic conditions.

  • Mitigation : Use anhydrous solvents and controlled pH.

Scalability

  • Limitation : Multi-step synthesis complicates large-scale production.

  • Solution : Continuous-flow reactors for ester hydrolysis and hydrazide formation .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature70–80°C↑ Yield by 20%
pH (acidic)4–5Prevents hydrolysis
Reaction Time6–8 hoursBalances completion vs. side reactions

Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (hydrazone CH=N), δ 6.8–7.5 ppm (aromatic protons) .
    • ¹³C NMR : Carbonyl (C=O) at ~165 ppm, pyrazole ring carbons at 140–150 ppm .
  • Infrared Spectroscopy (IR) : Stretching bands at 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 378.4 (M⁺) .
  • HPLC : Purity analysis using C18 column, acetonitrile/water (70:30) mobile phase .

What functional groups dominate its reactivity, and how do they influence derivatization?

  • Hydrazone (–NH–N=CH–) : Susceptible to nucleophilic attack, enabling Schiff base modifications .
  • Pyrazole Ring : Participates in electrophilic substitution (e.g., nitration, halogenation) .
  • Ethoxyphenyl Group : Enhances lipophilicity and π-π stacking with biological targets .
  • Carbohydrazide (–CONHNH₂) : Forms hydrogen bonds with enzymes/receptors .

Advanced Research Questions

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring increase enzyme inhibition (e.g., ER aminopeptidases) .
    • Methoxy/ethoxy groups improve solubility and binding to hydrophobic pockets in proteins .
  • Table 2: SAR of Key Derivatives
Derivative SubstituentBiological Activity (IC₅₀)Target
4-Chlorophenyl2.1 µMERAP1
3-Ethoxy-4-hydroxyphenyl5.8 µMCOX-2
2-Hydroxy-5-methylphenyl8.3 µMSphingosine kinase

What computational strategies are effective in predicting binding modes and electronic properties?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for simulating interactions with ERAP1/COX-2 .
  • DFT Calculations : Gaussian 09 to model electronic transitions (e.g., HOMO-LUMO gap ~4.2 eV) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

How do crystallographic studies resolve conformational ambiguities in the compound?

  • Single-Crystal X-ray Diffraction :
    • Space group P2₁/c with Z = 4 .
    • Planar conformation due to conjugation across pyrazole-hydrazone-phenyl system .
    • Intermolecular interactions: N–H⋯O hydrogen bonds (2.8–3.1 Å) and π-π stacking (3.4 Å) .
  • Software : SHELX for refinement (R-factor < 0.05) .

How to address contradictions in reported biological activities across studies?

  • Source of Variability :
    • Substituent position (e.g., 2- vs. 3-ethoxy) alters steric effects .
    • Assay conditions (e.g., pH, cell lines) impact IC₅₀ values .
  • Resolution Strategies :
    • Standardize protocols (e.g., MTT assay at pH 7.4 for cytotoxicity).
    • Cross-validate using orthogonal methods (e.g., SPR for binding affinity) .

Q. Methodological Recommendations

  • Prioritize multi-step synthesis with real-time TLC monitoring .
  • Combine NMR and X-ray crystallography for unambiguous structural confirmation .
  • Use hybrid computational-experimental approaches for SAR optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.